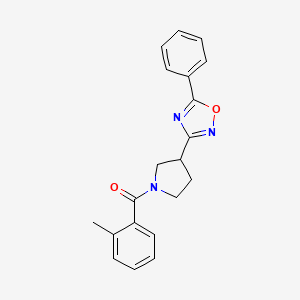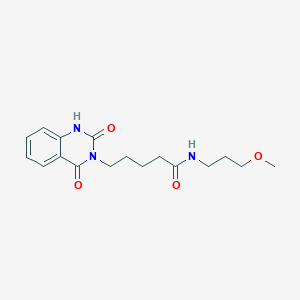
(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .Molecular Structure Analysis
In the oxadiazole ring, the C-O and C=N bond lengths are each almost identical within systematic errors, although different substituents are attached to the ring . The phenyl ring is inclined to the planar oxadiazole ring .Chemical Reactions Analysis
The chemical reactions of 1,2,4-oxadiazole derivatives are diverse and complex, and they are often used in the synthesis of various pharmaceutical compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on the specific substituents attached to the ring .Aplicaciones Científicas De Investigación
Photoluminescent Materials
Research has led to the synthesis of compounds with significant optical properties, potentially useful in creating photoluminescent materials. For instance, a study on the one-pot synthesis of low-cost emitters with large Stokes' shifts highlights the potential of certain compounds in this category to act as luminescent materials when dispersed in a transparent thermosetting polyurethane resin, offering new avenues for the development of cost-effective and efficient photoluminescent materials (Volpi et al., 2017).
Antimicrobial Activity
Some derivatives of related compounds have shown promising antimicrobial activity, which could be pivotal in the development of new antibacterial and antifungal agents. A study synthesizing a series of compounds explored their antimicrobial effectiveness, with certain compounds displaying activity comparable to that of standard drugs like ciprofloxacin and fluconazole, indicating potential applications in combating microbial infections (Kumar et al., 2012).
Crystallographic and Conformational Analysis
The synthesis and crystallographic analysis of compounds including boric acid ester intermediates with benzene rings have been explored. These studies not only confirm the structures of such compounds via various spectroscopic techniques but also perform conformational analyses to reveal some physicochemical properties, contributing to the understanding of their molecular structures (Huang et al., 2021).
Electrostatic Potential and Frontier Molecular Orbitals
Further investigations into the molecular electrostatic potential and frontier molecular orbitals of certain compounds have been conducted. These studies aim to uncover additional physicochemical properties and provide a deeper understanding of the compounds' potential reactivity and interactions at the molecular level (Huang et al., 2021).
Mecanismo De Acción
Target of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Mode of Action
1,2,4-oxadiazole derivatives have been reported to exhibit various biological activities, including antibacterial effects . The interaction of the compound with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities , suggesting that they may have various molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
1,2,4-oxadiazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the derivative and the biomolecule it interacts with .
Cellular Effects
Other 1,2,4-oxadiazole derivatives have been found to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that 1,2,4-oxadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Other 1,2,4-oxadiazole derivatives have been found to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Other 1,2,4-oxadiazole derivatives have been found to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Other 1,2,4-oxadiazole derivatives have been found to interact with various enzymes and cofactors, and to have effects on metabolic flux and metabolite levels .
Transport and Distribution
Other 1,2,4-oxadiazole derivatives have been found to interact with various transporters and binding proteins, and to have effects on localization or accumulation .
Subcellular Localization
Other 1,2,4-oxadiazole derivatives have been found to localize to specific compartments or organelles, depending on their specific structure and the presence of targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
(2-methylphenyl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14-7-5-6-10-17(14)20(24)23-12-11-16(13-23)18-21-19(25-22-18)15-8-3-2-4-9-15/h2-10,16H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBBKBZQMMPYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,4-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3010698.png)
![N-(2,6-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B3010699.png)
![[2,3-Diacetyloxy-5-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)-(4-methylphenyl)carbamoyl]phenyl] acetate](/img/structure/B3010700.png)

![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010704.png)



![N-ethyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B3010712.png)
![(3E)-3-[amino(4-methylpiperazin-1-yl)methylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B3010713.png)

![1-[(1R)-1-azidoethyl]-2-bromobenzene](/img/structure/B3010716.png)